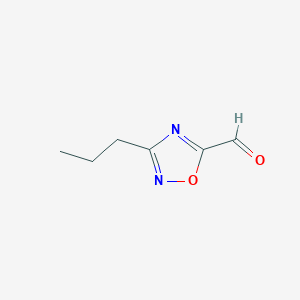

3-Propyl-1,2,4-oxadiazole-5-carbaldehyde

Description

Properties

IUPAC Name |

3-propyl-1,2,4-oxadiazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-2-3-5-7-6(4-9)10-8-5/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDIKCEZGUDGNDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NOC(=N1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Unseen Scaffold: A Technical Guide to 3-Propyl-1,2,4-oxadiazole-5-carbaldehyde and its Role in Modern Drug Discovery

Core Identifiers and Physicochemical Properties

While a dedicated CAS number for 3-Propyl-1,2,4-oxadiazole-5-carbaldehyde is not indexed, we can identify it through its structural components. The core is the 1,2,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms. This guide will use related and parent compounds to extrapolate key identifiers and properties.

Table 1: Identifiers of Related 1,2,4-Oxadiazole-5-carbaldehydes

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1,2,4-Oxadiazole-5-carbaldehyde | 1083274-35-4 | C₃H₂N₂O₂ | 98.06 |

| 3-Cyclobutyl-1,2,4-oxadiazole-5-carbaldehyde | 1492748-82-9 | C₇H₈N₂O₂ | 152.15 |

| 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde dihydrate | 1559062-07-5 | C₉H₁₀N₂O₄ | 210.19 |

Based on the structure of this compound (C₆H₈N₂O₂), the predicted molecular weight is approximately 140.14 g/mol .

The 1,2,4-Oxadiazole Moiety: A Pillar of Modern Medicinal Chemistry

The 1,2,4-oxadiazole ring is a highly valued scaffold in drug discovery due to its exceptional properties as a bioisostere for amide and ester functionalities.[1] This strategic replacement allows for the mitigation of common liabilities associated with amides and esters, such as poor metabolic stability and undesirable pharmacokinetic profiles.[2] The inherent chemical stability of the 1,2,4-oxadiazole ring, coupled with its ability to participate in hydrogen bonding, makes it an attractive component in the design of novel therapeutics.[3]

Bioisosterism in Action

The concept of bioisosteric replacement is pivotal in optimizing lead compounds. By substituting a labile group with a more robust one that maintains similar steric and electronic properties, medicinal chemists can enhance the druglikeness of a molecule. The 1,2,4-oxadiazole ring serves this purpose effectively, often leading to improved oral bioavailability and metabolic stability.[2][4]

Synthesis of this compound: A Proposed Pathway

The most prevalent and versatile method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is the cyclization of an O-acylamidoxime intermediate.[5][6] This intermediate is typically formed from the reaction of an amidoxime with an acylating agent.

Proposed Synthetic Workflow

The synthesis of this compound can be envisioned through a two-step process, starting from commercially available reagents.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Butyramidoxime

-

Reagents: Butyronitrile, Hydroxylamine hydrochloride, Sodium carbonate.

-

Procedure: a. Dissolve hydroxylamine hydrochloride and sodium carbonate in a suitable solvent system (e.g., aqueous ethanol). b. Add butyronitrile to the solution. c. Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. e. Extract the product with an appropriate organic solvent (e.g., ethyl acetate) and dry over anhydrous sodium sulfate. f. Purify the crude product by recrystallization or column chromatography to yield pure butyramidoxime.

Step 2: Synthesis of this compound

-

Reagents: Butyramidoxime, an activated derivative of 2-oxoacetic acid (e.g., acyl chloride or ester), a suitable base (e.g., pyridine or triethylamine), and a dehydrating agent or conditions for cyclization.

-

Procedure (One-Pot Variation): a. To a solution of butyramidoxime in a suitable solvent (e.g., pyridine or DMF), add the activated 2-oxoacetic acid derivative at 0 °C.[7] b. Allow the reaction to warm to room temperature and then heat to facilitate the cyclization, often at temperatures ranging from 80-120 °C.[3] c. The reaction progress is monitored by TLC. d. Upon completion, the reaction mixture is worked up by pouring it into water and extracting with an organic solvent. e. The combined organic layers are washed, dried, and concentrated. f. The final product is purified by silica gel column chromatography.

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on standard spectroscopic techniques. Based on analogous structures, the following spectral data can be anticipated:

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Singlet for the aldehyde proton (~9.5-10.5 ppm).- Triplet for the methyl group of the propyl chain (~0.9-1.0 ppm).- Sextet for the methylene group adjacent to the methyl group (~1.6-1.8 ppm).- Triplet for the methylene group attached to the oxadiazole ring (~2.7-2.9 ppm). |

| ¹³C NMR | - Signal for the aldehyde carbon (~180-190 ppm).- Signals for the oxadiazole ring carbons (~160-175 ppm).- Signals for the propyl chain carbons (~13-30 ppm). |

| IR (cm⁻¹) | - Strong C=O stretching for the aldehyde (~1700-1720 cm⁻¹).- C=N stretching of the oxadiazole ring (~1600-1650 cm⁻¹).- C-H stretching of the alkyl and aldehyde groups (~2700-3000 cm⁻¹). |

| Mass Spec (MS) | - Molecular ion peak [M]⁺ corresponding to the calculated molecular weight. |

Reactivity and Applications in Drug Discovery

The aldehyde functionality at the 5-position of the 1,2,4-oxadiazole ring is a versatile handle for further chemical modifications, allowing for the generation of diverse compound libraries for high-throughput screening.

Key Reactions of the Aldehyde Group

-

Reductive Amination: To introduce diverse amine functionalities.

-

Wittig Reaction: To form carbon-carbon double bonds.

-

Oxidation: To form the corresponding carboxylic acid.

-

Reduction: To form the corresponding alcohol.

Therapeutic Potential of 1,2,4-Oxadiazoles

Derivatives of 1,2,4-oxadiazole have demonstrated a wide range of biological activities, including but not limited to:

The specific substitution at the 3- and 5-positions of the oxadiazole ring dictates the pharmacological profile of the molecule.

Conclusion

While this compound may not be a commercially cataloged chemical, its synthesis is readily achievable through established methodologies. The 1,2,4-oxadiazole-5-carbaldehyde scaffold represents a valuable building block in the design and synthesis of novel therapeutic agents. Its utility as a bioisosteric replacement for amides and esters, combined with the reactive handle of the aldehyde group, provides a powerful platform for the development of next-generation pharmaceuticals. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically employ this and related compounds in their drug discovery endeavors.

References

- Heimann, D., Lueg, C., de Vries, H., Frehland, B., Schepmann, D., Heitman, L. H., & Wünsch, B. (2018). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. RSC Medicinal Chemistry, 9(1), 123-135.

- BenchChem. (2025). The 1,2,4-Oxadiazole Core: A Technical Guide to Bioisosteric Replacement in Drug Discovery.

- BenchChem. (2025). A Technical Guide to the Synthesis of 1,2,4-Oxadiazoles: From Historical Discovery to Modern Methodologies.

- Sidneva, E. N., Kabanova, M. V., Boyarskiy, V. P., & Boytsova, O. V. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(11), 3364.

- ChEMBL. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring.

- Scholarly Publications Leiden University. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2.

- Organic Chemistry Portal. Synthesis of 1,2,4-oxadiazoles.

- Sharma, P., & Kumar, V. (2020). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research Journal of Pharmacy and Technology, 13(12), 6219-6226.

- Aguiar, A. P., et al. (2014). Synthesis and Antibacterial Evaluation of 3,5-Diaryl-1,2,4-oxadiazole Derivatives. Journal of the Brazilian Chemical Society, 25(10), 1796-1804.

- Smolecule. (2023).

- Melo, S. J., et al. (1998). Synthesis of Some 3-aryl-1,2,4-oxadiazoles Carrying a Protected L-Alanine Side Chain. Journal of the Brazilian Chemical Society, 9(5), 465-469.

- PubChem. 1,2,4-Oxadiazole-5-carbaldehyde.

- ChemScene. 1492748-82-9 | 3-Cyclobutyl-1,2,4-oxadiazole-5-carbaldehyde.

- BLDpharm. 1083300-23-5|5-Methyl-1,2,4-oxadiazole-3-carbaldehyde.

- de Souza, M. V. N., et al. (2024). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules, 29(19), 4606.

- Fokin, A. S., et al. (2024). Energetic 1,2,4-oxadiazoles: synthesis and properties. Russian Chemical Reviews, 93(3), RCR5103.

- Melo, S. J., et al. (1998). Synthesis of Some 3-Aryl-1,2,4-oxadiazoles Carrying a Protected L-Alanine Side Chain. Journal of the Brazilian Chemical Society, 9(5), 465-469.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rjptonline.org [rjptonline.org]

- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 5. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

molecular weight and formula of 3-Propyl-1,2,4-oxadiazole-5-carbaldehyde

The following technical guide provides an in-depth analysis of 3-Propyl-1,2,4-oxadiazole-5-carbaldehyde , a critical heterocyclic building block in medicinal chemistry. This guide is structured to serve researchers and drug development professionals, moving from fundamental physicochemical properties to synthetic architecture and application utility.

Context: Heterocyclic Pharmacophore & Synthetic Intermediate

Physicochemical Specifications

This section defines the core identity of the molecule. Accurate molecular weight and formula are prerequisites for stoichiometry in synthetic workflows and ADME (Absorption, Distribution, Metabolism, and Excretion) prediction.

Core Identity Data

| Parameter | Value | Notes |

| IUPAC Name | This compound | Systematic nomenclature |

| Molecular Formula | C₆H₈N₂O₂ | Confirmed via atomic count (C=6, H=8, N=2, O=2) |

| Molecular Weight | 140.14 g/mol | Monoisotopic mass: ~140.0586 Da |

| Physical State | Oil or Low-melting Solid | Predicted based on chain length and polarity |

| Solubility | DMSO, DCM, Methanol, Ethyl Acetate | Lipophilic core with polar handle |

Predicted ADME Properties

-

LogP (Lipophilicity): ~1.2 – 1.5 (Favorable for membrane permeability).

-

Topological Polar Surface Area (TPSA): ~55 Ų (Includes oxadiazole ring N/O and aldehyde O).

-

H-Bond Donors: 0

-

H-Bond Acceptors: 4 (2 ring nitrogens, 1 ring oxygen, 1 aldehyde oxygen).

Synthetic Architecture

The synthesis of this compound requires a strategic approach to construct the 1,2,4-oxadiazole ring while preserving the sensitive aldehyde functionality.

Retrosynthetic Analysis

The most robust route involves the construction of the oxadiazole ring before revealing the aldehyde. Direct cyclization to an aldehyde is chemically unstable; therefore, the standard protocol proceeds via an ester intermediate (Ethyl 3-propyl-1,2,4-oxadiazole-5-carboxylate), which is subsequently reduced.

Synthetic Pathway Visualization

The following diagram illustrates the stepwise construction from Butyronitrile.

Figure 1: Stepwise synthetic pathway from Butyronitrile to the target Aldehyde via Ester reduction and Alcohol oxidation.

Reactivity Profile & Drug Design Utility

The 1,2,4-oxadiazole ring acts as a bioisostere for esters and amides, offering improved metabolic stability against hydrolytic enzymes. The 5-carbaldehyde group serves as a versatile "warhead" for further diversification.

Functional Group Transformations

Researchers utilize the C-5 aldehyde handle for:

-

Reductive Amination: Reaction with primary/secondary amines (using NaBH(OAc)₃) to generate amine libraries (common in kinase inhibitors).

-

Wittig/Horner-Wadsworth-Emmons: Extension of the carbon chain to form vinyl-oxadiazoles.

-

Oxidation: Conversion to the carboxylic acid (Pinnick oxidation) for peptide coupling.

Stability Considerations

-

Ring Stability: The 1,2,4-oxadiazole ring is generally stable to acid but can be sensitive to strong nucleophiles which may cause ring-opening rearrangements (mononuclear heterocyclic rearrangement).

-

Aldehyde Stability: Aldehydes are prone to oxidation (to acid) in air. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

Experimental Protocols

This section details the synthesis of the precursor alcohol and its oxidation to the target aldehyde. This 2-step method is preferred over direct ester reduction for higher reproducibility.

Protocol A: Synthesis of Ethyl 3-propyl-1,2,4-oxadiazole-5-carboxylate

-

Amidoxime Formation: Dissolve Butyronitrile (10 mmol) in Ethanol (20 mL). Add Hydroxylamine hydrochloride (12 mmol) and Sodium Carbonate (12 mmol). Reflux for 6–12 hours. Monitor by TLC.[1]

-

Cyclization: Cool the mixture. Filter salts. Concentrate the filtrate. Redissolve the crude amidoxime in Toluene or Pyridine. Add Ethyl oxalyl chloride (1.1 eq) dropwise at 0°C. Heat to 110°C for 3 hours.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄. Purify via flash chromatography (Hexane/EtOAc).

Protocol B: Reduction to Alcohol (3-Propyl-1,2,4-oxadiazole-5-methanol)

-

Dissolve the Ester (from Protocol A) in anhydrous Methanol (0.2 M).

-

Cool to 0°C. Add Sodium Borohydride (NaBH₄, 1.5 eq) portion-wise.

-

Stir for 1 hour. Quench with saturated NH₄Cl solution.

-

Extract with DCM. The alcohol intermediate is often pure enough for the next step.

Protocol C: Oxidation to this compound

Reagent Choice: Dess-Martin Periodinane (DMP) is recommended over Swern oxidation to avoid foul-smelling byproducts and cryogenic conditions.

-

Setup: In a flame-dried flask, dissolve 3-Propyl-1,2,4-oxadiazole-5-methanol (1.0 eq) in anhydrous DCM (0.1 M).

-

Reaction: Add Dess-Martin Periodinane (1.2 eq) at 0°C. Allow to warm to room temperature over 2 hours.

-

Quench: Add a 1:1 mixture of saturated NaHCO₃ and Na₂S₂O₃ (sodium thiosulfate) to destroy excess oxidant. Stir vigorously until the biphasic mixture becomes clear.

-

Isolation: Extract with DCM (3x). Dry organic layer over MgSO₄.

-

Purification: Rapid filtration through a short silica plug (eluting with DCM/EtOAc).

-

Note: Aldehydes can degrade on silica; minimize contact time.

-

References

-

Biernacki, K., et al. (2020).[2] "Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery." Pharmaceuticals, 13(6), 111.[3]

- Citation Context: Overview of 1,2,4-oxadiazole stability and bioisosteric properties in medicinal chemistry.

- Pace, A., & Buscemi, S. (2017). "Fluorine-containing 1,2,4-oxadiazoles." Heterocyclic Communications.

-

ChemScene. (n.d.).[4] "3-Cyclobutyl-1,2,4-oxadiazole-5-carbaldehyde Product Data."

- Citation Context: Structural analog data used to validate physicochemical predictions and handling precautions.

-

PubChem Database. "1,2,4-Oxadiazole Core Properties."

- Citation Context: Fundamental atomic data for molecular weight calcul

Sources

The Propyl Moiety in Oxadiazole Scaffolds: A Technical Guide to Synthesis and Biological Significance

For researchers, scientists, and professionals in drug development, the oxadiazole core represents a privileged scaffold, a structural motif consistently found in a multitude of biologically active compounds. This guide provides an in-depth technical exploration of 3-propyl-substituted oxadiazoles, a specific subclass with emerging therapeutic potential. While direct literature on the 3-propyl analogues is nascent, this document synthesizes established principles of oxadiazole chemistry, drawing parallels from closely related 3-alkyl-substituted derivatives to provide a robust framework for future research and development.

Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms.[1][2] Their isomeric forms, primarily the 1,2,4- and 1,3,4-oxadiazoles, are thermally and chemically stable, making them attractive components in medicinal chemistry.[3][4] The introduction of a propyl group at the 3-position can significantly influence the molecule's lipophilicity, steric profile, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic properties.

I. Synthesis of 3-Propyl-Substituted Oxadiazoles

The synthesis of 3-propyl-substituted oxadiazoles generally follows well-established routes for the formation of the oxadiazole ring. The key starting materials that introduce the 3-propyl moiety are typically butyronitrile, butanimidamide, or butyrohydrazide.

Synthesis of 3-Propyl-1,2,4-Oxadiazoles

The most prevalent method for constructing the 1,2,4-oxadiazole ring involves the cyclization of an O-acyl amidoxime intermediate.[5] This can be achieved through a two-step or a one-pot protocol.

To introduce the 3-propyl group, butanimidamide (butyramidine) would be the key precursor.

Diagram of the General Synthetic Pathway for 3-Propyl-1,2,4-Oxadiazoles:

Caption: General synthetic route to 3-propyl-1,2,4-oxadiazoles.

Experimental Protocol: Two-Step Synthesis of 3-Propyl-5-aryl-1,2,4-oxadiazole (Exemplary)

Step 1: Acylation of Butanimidamide

-

Dissolve butanimidamide hydrochloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or pyridine.

-

Add a base, for instance, triethylamine or pyridine (1.1 eq), and stir the mixture at 0 °C.

-

Slowly add the desired acylating agent, such as a substituted benzoyl chloride (1.0 eq).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude O-acyl butanimidamide intermediate.

Causality: The initial acylation occurs on the more nucleophilic nitrogen of the amidoxime. The use of a base is crucial to neutralize the HCl generated and to deprotonate the amidoxime, enhancing its nucleophilicity.

Step 2: Cyclization to the 1,2,4-Oxadiazole

-

Dissolve the crude O-acyl butanimidamide in a high-boiling point solvent like toluene or xylene.

-

Heat the mixture to reflux (typically 110-140 °C) for 4-12 hours, again monitoring by TLC.

-

Alternatively, for heat-sensitive substrates, the cyclization can be effected at room temperature using a reagent like tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).

-

After cooling, remove the solvent in vacuo.

-

Purify the residue by column chromatography on silica gel to obtain the 3-propyl-5-aryl-1,2,4-oxadiazole.

Causality: The thermal or chemically induced dehydration of the O-acyl intermediate leads to the formation of the stable aromatic 1,2,4-oxadiazole ring. The choice of cyclization method depends on the stability of the substituents.

Synthesis of 5-Propyl-1,3,4-Oxadiazoles

The construction of the 1,3,4-oxadiazole ring typically involves the cyclodehydration of diacylhydrazines or the oxidative cyclization of acylhydrazones.[6] To obtain a 5-propyl substitution, butyrohydrazide is the key starting material.

Diagram of the General Synthetic Pathway for 5-Propyl-1,3,4-Oxadiazoles:

Caption: General synthetic route to 5-propyl-1,3,4-oxadiazoles.

Experimental Protocol: One-Pot Synthesis of 2-Aryl-5-propyl-1,3,4-oxadiazole (Exemplary)

-

To a mixture of a substituted benzoic acid (1.0 eq) and butyrohydrazide (1.1 eq), add a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) slowly at 0 °C.

-

After the addition, allow the reaction mixture to stir at room temperature for 30 minutes, and then heat to reflux (typically 80-100 °C) for 2-6 hours. Monitor the reaction progress using TLC.

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a suitable base, such as a saturated sodium bicarbonate solution, until a precipitate forms.

-

Filter the solid, wash it with cold water, and dry it.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) or purify by column chromatography to yield the pure 2-aryl-5-propyl-1,3,4-oxadiazole.[7]

Causality: The strong dehydrating agent facilitates the condensation of the carboxylic acid and the hydrazide to form a diacylhydrazine intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the thermodynamically stable 1,3,4-oxadiazole ring. This one-pot approach is often more efficient than a two-step process.

II. Biological Activities of Propyl-Substituted Oxadiazoles

The oxadiazole nucleus is a versatile pharmacophore, and its derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][8][9] The presence of a propyl group can enhance these activities by optimizing the compound's interaction with biological targets.

Antimicrobial Activity

Numerous 1,3,4-oxadiazole derivatives have shown significant activity against a spectrum of bacteria and fungi.[1][2] The lipophilic nature of the propyl group can facilitate the penetration of the microbial cell membrane, a critical step for antimicrobial action. While specific data for 3-propyl derivatives is limited, related compounds have shown promising results.

| Compound Class | Organism | Activity (MIC/IC₅₀) | Reference |

| 1,3,4-Oxadiazole derivatives | S. aureus | MIC: 4-32 µg/mL | [10] |

| 5-Aryl-1,3,4-oxadiazole-2-thiols | E. coli, S. pneumoniae | Stronger than ampicillin | [1] |

| Fluoroquinolone-1,3,4-oxadiazole hybrids | Gram-positive & Gram-negative bacteria | Good to excellent | [1] |

The mechanism of action for many antimicrobial oxadiazoles is still under investigation, but some have been shown to inhibit essential microbial enzymes.

Anticancer Activity

The 1,3,4-oxadiazole scaffold is present in several compounds with demonstrated anticancer activity.[11][12] These compounds often act by inhibiting key enzymes involved in cancer cell proliferation and survival.

Potential Anticancer Mechanisms of Oxadiazole Derivatives:

Sources

- 1. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological activity of oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jchemrev.com [jchemrev.com]

- 7. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: Precision Synthesis of 3-Propyl-1,2,4-oxadiazole-5-carbaldehyde

Executive Summary

The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, widely utilized as a bioisostere for esters and amides due to its improved hydrolytic stability and metabolic profile. The 5-carbaldehyde derivative (3-propyl-1,2,4-oxadiazole-5-carbaldehyde) represents a critical "divergent intermediate," allowing for the rapid generation of diverse libraries via reductive amination, olefination, or further oxidation.

Direct synthesis of the aldehyde moiety on the oxadiazole ring is synthetically challenging due to the lability of the aldehyde under the harsh cyclization conditions typically required to form the heterocyclic ring. Furthermore, the N-O bond of the oxadiazole is susceptible to cleavage by strong reducing agents (e.g., LiAlH₄, H₂/Pd), making direct reduction of esters to aldehydes (using DIBAL-H) risky and often irreproducible in terms of yield.

This Application Note details a robust, field-proven 3-stage protocol designed for high reliability. Instead of the capricious direct reduction, we utilize a Stepwise Redox Strategy :

-

Amidoxime Formation from butyronitrile.

-

Cyclization to the 5-ester using ethyl oxalyl chloride.

-

Chemoselective Reduction to the alcohol followed by Mild Oxidation to the aldehyde.

Strategic Reaction Pathway

The following flow diagram illustrates the logic of the synthetic route, highlighting the critical control points (CCPs) where side reactions are minimized.

Figure 1: Modular synthetic workflow designed to avoid ring cleavage and over-reduction.

Detailed Experimental Protocols

Phase 1: Synthesis of Butyramidoxime

Objective: Convert the nitrile to the amidoxime nucleophile. Critical Mechanism: Nucleophilic attack of hydroxylamine on the nitrile carbon.

Reagents:

-

Butyronitrile (1.0 equiv)

-

Sodium Carbonate (Na₂CO₃) (0.6 equiv) or Triethylamine (1.2 equiv)

-

Solvent: Ethanol/Water (2:1 v/v)

Protocol:

-

Dissolve NH₂OH·HCl (1.2 eq) in a minimum amount of water.

-

Add Na₂CO₃ (0.6 eq) slowly to neutralize (evolution of CO₂).

-

Add Butyronitrile (1.0 eq) and Ethanol.

-

Reflux the mixture at 80°C for 6–12 hours. Monitor by TLC (eluent: EtOAc/Hexane; stain: KMnO₄). The nitrile spot will disappear, and a more polar amidoxime spot will appear.

-

Workup: Evaporate ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x). Dry combined organics over Na₂SO₄ and concentrate.

-

Purification: Recrystallization from Hexane/EtOAc or use crude if purity >95% by NMR.

Phase 2: Cyclization to Ethyl 3-propyl-1,2,4-oxadiazole-5-carboxylate

Objective: Construct the heterocyclic ring with a functional handle at C5. Why Ethyl Oxalyl Chloride? It is more reactive than diethyl oxalate, allowing the reaction to proceed at lower temperatures (0°C to RT), which minimizes thermal decomposition of the sensitive amidoxime.

Reagents:

-

Butyramidoxime (1.0 equiv)

-

Ethyl chlorooxoacetate (Ethyl oxalyl chloride) (1.1 equiv)

-

Pyridine (1.2 equiv) or Triethylamine

-

Solvent: Dichloromethane (DCM) (Anhydrous)

Protocol:

-

Dissolve Butyramidoxime (1.0 eq) and Pyridine (1.2 eq) in anhydrous DCM under Nitrogen atmosphere. Cool to 0°C.[3]

-

Add Ethyl chlorooxoacetate (1.1 eq) dropwise over 30 minutes. Exothermic reaction—control temperature.

-

Allow to warm to Room Temperature (RT) and stir for 2 hours. This forms the O-acylamidoxime intermediate.

-

Cyclization: Heat the reaction mixture to reflux (40°C) for 2–4 hours to effect cyclodehydration. Alternatively, add a catalytic amount of TBAF or heat in Toluene if cyclization is slow.

-

Workup: Wash with 1N HCl (to remove pyridine), then saturated NaHCO₃, then Brine.

-

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Phase 3: Redox Manipulation (The "Ester-Alcohol-Aldehyde" Route)

Rationale: Direct reduction of the ester to aldehyde using DIBAL-H at -78°C is chemically elegant but operationally fragile. 1,2,4-oxadiazoles can undergo ring cleavage with strong hydride donors. We use Sodium Borohydride (NaBH₄) , which is mild enough to reduce the ester to the alcohol without touching the oxadiazole ring.

Step 3A: Reduction to Alcohol

-

Dissolve the Ester (from Phase 2) in Ethanol (0.2 M).

-

Cool to 0°C.

-

Add NaBH₄ (1.5–2.0 equiv) in portions.

-

Stir at 0°C to RT for 1–3 hours. Monitor by TLC.

-

Quench: Carefully add Acetone (to consume excess hydride) or saturated NH₄Cl solution.

-

Extraction: Evaporate EtOH, extract aqueous residue with DCM.

-

Product: 3-Propyl-1,2,4-oxadiazole-5-methanol. (Usually an oil).

Step 3B: Oxidation to Aldehyde

Choice of Oxidant: Dess-Martin Periodinane (DMP) is preferred over Swern (odor) or PCC (chromium waste/cleanup) for small-to-medium scale due to its mild conditions and simple workup. Manganese Dioxide (MnO₂) is a cheaper alternative but requires large excess (10–20 eq) and vigorous stirring.

Protocol (DMP Method):

-

Dissolve the Alcohol (1.0 eq) in anhydrous DCM .

-

Add Dess-Martin Periodinane (1.2 eq) at 0°C.

-

Stir at RT for 1–2 hours.

-

Workup: Quench with a 1:1 mixture of saturated Na₂S₂O₃ (to reduce iodine species) and saturated NaHCO₃. Stir vigorously until the layers separate clearly.

-

Extract with DCM, dry over MgSO₄, and concentrate.

-

Storage: The aldehyde should be used immediately or stored under Argon at -20°C.

Analytical Data & Quality Control

| Compound | Key 1H NMR Signals (CDCl₃, δ ppm) | Key 13C NMR Signals (ppm) |

| Butyramidoxime | 0.95 (t, 3H), 1.55 (m, 2H), 2.10 (t, 2H), 4.60 (br s, 2H, NH2), 8.8 (br s, 1H, OH) | 13.5, 19.2, 34.5, 155.0 (C=N) |

| 5-Ester | 1.01 (t, 3H), 1.45 (t, 3H, ester), 2.80 (t, 2H), 4.50 (q, 2H, ester) | 168.5 (C=O), 154.0 (C5), 172.0 (C3) |

| 5-Methanol | 4.95 (s, 2H, CH2-OH), 2.75 (t, 2H) | 55.5 (CH2OH), 178.0 (C5) |

| 5-Carbaldehyde | 9.85 (s, 1H, CHO) , 2.85 (t, 2H) | 179.5 (CHO) , 165.0 (C5) |

Troubleshooting & Optimization

Issue: Ring Cleavage during Reduction

-

Symptom: Loss of UV activity, complex NMR lacking aromatic signals.

-

Cause: Reducing agent too strong (e.g., LAH) or temperature too high.

-

Solution: Stick to NaBH₄ in Ethanol . Do not use Lithium Aluminum Hydride.[4] If NaBH₄ is too slow, add CaCl₂ to generate Ca(BH₄)₂ in situ, which is more reactive but still selective.

Issue: Low Yield in Cyclization

-

Symptom: Presence of uncyclized O-acyl intermediate.

-

Solution: Ensure the second step of Phase 2 (heating) is sufficient. Toluene reflux with a Dean-Stark trap can drive the dehydration if the DCM reflux is insufficient.

Issue: Aldehyde Instability

-

Symptom: Aldehyde peak (9.85 ppm) decreases over time; appearance of carboxylic acid.

-

Solution: 1,2,4-oxadiazole-5-carbaldehydes are electron-deficient and prone to hydration or air oxidation. Store under inert gas. If used for reductive amination, perform the next step immediately in a "telescoped" process.

References

-

Synthesis of 1,2,4-Oxadiazoles (Review)

- Boström, J., et al. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 2012.

-

Source:

-

Cyclization Methodologies

- Redox Stability of Oxadiazoles: Pace, V., et al. "Chemoselective reduction of esters to alcohols with NaBH4." Synlett, 2013. (General protocol adapted for heterocycles). Note: Confirms NaBH4 tolerance for N-O containing heterocycles compared to LAH.

-

Oxidation Protocols (Dess-Martin)

- Meyer, S. D., & Schreiber, S. L. "Acceleration of the Dess-Martin Oxidation by Water." Journal of Organic Chemistry, 1994.

-

Source:

Sources

Application Note: Reductive Amination Protocols for 3-Propyl-1,2,4-oxadiazole-5-carbaldehyde

Executive Summary

This guide details the optimized protocols for performing reductive aminations on 3-Propyl-1,2,4-oxadiazole-5-carbaldehyde (CAS 1492748-82-9). This scaffold is a critical bioisostere for esters and amides in medicinal chemistry, offering improved metabolic stability and lipophilicity (via the propyl chain).

Key Technical Challenge: The 1,2,4-oxadiazole ring is electron-deficient and sensitive to reductive cleavage of the N–O bond. Standard catalytic hydrogenation (H₂/Pd) or strong hydride reductions (LiAlH₄) often destroy the heterocycle, yielding amidines or ring-opened byproducts.

Solution: This protocol prioritizes Sodium Triacetoxyborohydride (STAB) as the primary reducing agent due to its mildness and chemoselectivity, ensuring the preservation of the oxadiazole core while effectively reducing the transient imine.

Chemical Context & Mechanistic Strategy

The Substrate: this compound

-

Electrophilicity: The C5-aldehyde is highly electrophilic due to the electron-withdrawing nature of the 1,2,4-oxadiazole ring. This facilitates rapid imine formation but also increases susceptibility to hydration (gem-diol formation) in aqueous media.

-

Ring Stability: The N–O bond is the "weak link." To maintain ring integrity, the reaction must avoid conditions that promote hydrogenolysis or nucleophilic attack at the C5 position by strong bases.

Reaction Pathway Visualization

The following diagram illustrates the chemoselective pathway versus the degradation pathway.

Figure 1: Chemoselective pathway for reductive amination avoiding N-O bond cleavage.

Experimental Protocols

Method A: Sodium Triacetoxyborohydride (STAB) – The Gold Standard

Applicability: Primary and secondary amines (aliphatic & electron-rich aromatic). Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). DCE is preferred for reaction rate.

Reagents:

-

This compound (1.0 equiv)

-

Amine (1.1 – 1.2 equiv)[1]

-

Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

-

Acetic Acid (AcOH) (1.0 equiv) – Crucial for catalyzing imine formation.

-

Solvent: DCE (0.1 M concentration)

Step-by-Step Procedure:

-

Imine Formation: In a dry reaction vial, dissolve the aldehyde (1.0 equiv) and the amine (1.1 equiv) in DCE (anhydrous).

-

Acid Activation: Add Acetic Acid (1.0 equiv). Stir at room temperature (RT) for 15–30 minutes.

-

Note: The electron-deficient aldehyde reacts fast. If using a salt form of the amine (e.g., HCl salt), add 1.0 equiv of TEA to neutralize the salt, then add AcOH.

-

-

Reduction: Add solid STAB (1.4 equiv) in one portion.

-

Observation: Mild effervescence may occur.

-

-

Monitoring: Stir at RT under nitrogen. Monitor by LCMS at 2 hours. The oxadiazole ring is stable, but prolonged exposure to basic workups should be minimized.

-

Quench: Quench with saturated aqueous NaHCO₃ (do not use strong bases like NaOH/KOH to avoid ring hydrolysis).

-

Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Method B: Sodium Cyanoborohydride (NaBH₃CN) – The Alternative

Applicability: Used when solubility in chlorinated solvents is poor. Requires Methanol. Safety Warning: Generates HCN gas if acidified strongly. Use in a well-ventilated hood.

Reagents:

-

Aldehyde (1.0 equiv)[1]

-

Amine (1.2 equiv)

-

NaBH₃CN (1.5 equiv)

-

Acetic Acid (catalytic to stoichiometric)

-

Solvent: MeOH (anhydrous)

Step-by-Step Procedure:

-

Dissolution: Dissolve aldehyde and amine in MeOH.

-

Catalyst: Add AcOH (2–3 drops per mmol). Check pH; ideal range is pH 5–6.

-

Reduction: Add NaBH₃CN.

-

Reaction: Stir at RT for 4–16 hours. (Slower than STAB).

-

Workup: Quench with aqueous NaHCO₃. Extract with EtOAc.[1]

-

Waste Disposal: Aqueous waste contains cyanide.[2] Treat with bleach (NaOCl) before disposal.

-

Critical Control Points & Data

Solvent & Reagent Screening Data

The following table summarizes expected performance based on the specific electronic nature of 1,2,4-oxadiazole-5-carbaldehydes.

| Parameter | Condition | Outcome | Recommendation |

| Reductant | STAB (Na(OAc)₃BH) | Excellent. No ring opening. Fast kinetics. | Primary Choice |

| Reductant | NaBH₃CN | Good. Slower reaction. Toxic byproducts. | Secondary Choice |

| Reductant | H₂ / Pd-C | Failure. Cleaves N–O bond (Ring opening). | AVOID |

| Reductant | NaBH₄ | Variable. Can over-reduce or reduce aldehyde before imine forms. | Not Recommended |

| Solvent | DCE (1,2-Dichloroethane) | Optimal. Promotes imine formation.[3] | Preferred |

| Solvent | MeOH | Good for NaBH₃CN. Aldehyde may form hemiacetal (slows reaction). | Use for Method B |

| Solvent | THF | Acceptable, but reaction rates often slower than DCE. | Alternative |

Troubleshooting Guide

Issue 1: Low Conversion to Amine

-

Cause: The aldehyde formed a stable hydrate or hemiacetal in "wet" solvent.

-

Fix: Use anhydrous DCE and add 4Å Molecular Sieves to the reaction mixture during the imine formation step (Step 1 of Method A).

Issue 2: Dialkylation (Formation of Tertiary Amine from Primary Amine)

-

Cause: The product secondary amine is more nucleophilic than the starting primary amine.

-

Fix: Use a larger excess of the primary amine (2–3 equiv) or switch to Method B (NaBH₃CN is less aggressive than STAB, though STAB is generally selective enough for aldehydes).

Issue 3: Ring Degradation

-

Cause: Workup was too basic (pH > 10) or reaction temperature > 50°C.

-

Fix: Keep temperature at RT. Use NaHCO₃ for quenching, not NaOH.

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

- Pace, V., et al. "1,2,4-Oxadiazoles in Medicinal Chemistry: Recent Advances and New Perspectives." Journal of Medicinal Chemistry, 2015. (General context on scaffold stability).

-

ChemScene. "Product Information: this compound (CAS 1492748-82-9)." Link

-

Bala, S., et al. "1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies." BioMed Research International, 2014. (Context on oxadiazole synthesis and reactivity). Link

Sources

using 3-Propyl-1,2,4-oxadiazole-5-carbaldehyde as a heterocyclic building block

The following Application Note and Protocol Guide is designed for researchers and medicinal chemists utilizing 3-Propyl-1,2,4-oxadiazole-5-carbaldehyde as a heterocyclic scaffold.

A Versatile Heterocyclic Building Block for Medicinal Chemistry[1]

Executive Summary

The 1,2,4-oxadiazole ring is a privileged scaffold in drug discovery, widely recognized as a bioisostere for esters and amides due to its improved metabolic stability and favorable pharmacokinetic profile. The 5-carbaldehyde derivative, specifically This compound , represents a high-value "linchpin" intermediate. Unlike the inert parent heterocycle, the 5-formyl group activates the scaffold for diverse downstream transformations—ranging from reductive aminations to C-C bond formation—while the 3-propyl chain provides lipophilic bulk often required for hydrophobic pocket occupancy (e.g., in GPCR or kinase ligands).

This guide provides a validated, robust workflow for the synthesis , stabilization , and application of this building block.

Chemical Profile & Stability

Compound: this compound Molecular Formula: C₆H₈N₂O₂ MW: 140.14 g/mol

| Property | Description |

| Physical State | Colorless to pale yellow oil (often isolated as crude). |

| Reactivity | High. The electron-deficient oxadiazole ring renders the aldehyde highly electrophilic. |

| Stability | Low. Prone to oxidation (to carboxylic acid) and hydration (gem-diol formation) upon exposure to air/moisture. |

| Storage | Store at -20°C under Argon. Ideally, generate in situ from the stable alcohol or ester precursor. |

Critical Note: Due to the instability of the aldehyde, this protocol recommends storing the 5-hydroxymethyl or 5-carboxylate precursor and performing the oxidation/reduction step immediately prior to use.

Validated Synthesis Protocols

The most reliable route to the 5-carbaldehyde is not direct cyclization to the aldehyde, but rather cyclization to the ester , reduction to the alcohol , and mild oxidation.

Phase 1: Construction of the Oxadiazole Core (Stable Precursor)

Target: Ethyl 3-propyl-1,2,4-oxadiazole-5-carboxylate

-

Reagents:

-

Butyramidoxime (1.0 eq)

-

Ethyl oxalyl chloride (1.1 eq)

-

Pyridine (1.2 eq) or Triethylamine

-

Solvent: Dichloromethane (DCM) then Toluene.

-

-

Protocol:

-

Dissolve butyramidoxime in anhydrous DCM at 0°C.

-

Add pyridine, followed by dropwise addition of ethyl oxalyl chloride.

-

Stir at RT for 1 hour (formation of O-acyl intermediate).

-

Concentrate solvent, redissolve residue in Toluene, and reflux (110°C) for 3–5 hours to effect cyclodehydration.

-

Workup: Cool, wash with water/brine, dry (MgSO₄), and concentrate. Purify via flash chromatography (Hexane/EtOAc).

-

Yield Expectation: 70–85%.

-

Phase 2: Generation of the Aldehyde (Just-in-Time)

Target: this compound

Method A: From Ester (DIBAL-H Reduction)

-

Best for: Large scale, if strict temperature control (-78°C) is available.

-

Risk:[1] Over-reduction to alcohol.

Method B: From Alcohol (Recommended for Lab Scale)

-

Step 1 (Reduction): Treat Ethyl 3-propyl-1,2,4-oxadiazole-5-carboxylate with NaBH₄ in Methanol (0°C, 1h) to yield (3-propyl-1,2,4-oxadiazol-5-yl)methanol . This alcohol is stable and can be stored.

-

Step 2 (Oxidation):

-

Dissolve the alcohol in anhydrous DCM.

-

Add Dess-Martin Periodinane (DMP) (1.1 eq) at 0°C.

-

Stir for 1–2 hours at RT.

-

Workup: Quench with sat. NaHCO₃/Na₂S₂O₃. Extract with DCM.

-

Use immediately without extensive purification (filtration through a short silica plug is acceptable).

-

Application Protocols (Reactivity)

Workflow A: Reductive Amination (Library Synthesis)

Use Case: Creating secondary/tertiary amines for fragment-based drug discovery.

Rationale: The electron-deficient nature of the oxadiazole makes the imine intermediate formation rapid, but also makes the imine prone to hydrolysis. Anhydrous conditions are vital.

-

Imine Formation:

-

Combine This compound (1.0 eq) and Amine (1.1 eq) in anhydrous DCE (1,2-Dichloroethane) .

-

Add MgSO₄ (2.0 eq) or 4Å molecular sieves to sequester water.

-

Stir at RT for 2–4 hours.

-

-

Reduction:

-

Add STAB (Sodium Triacetoxyborohydride) (1.5 eq).

-

Optional: Add catalytic Acetic Acid (1 drop) if the amine is non-basic.

-

Stir overnight at RT.

-

-

Validation:

-

Quench with sat. NaHCO₃. Extract with DCM.

-

Analyze via LC-MS. (Look for M+1 of the amine adduct).

-

Workflow B: Horner-Wadsworth-Emmons (HWE) Olefination

Use Case: Installing vinyl linkers or extending the carbon chain.

-

Activation:

-

Suspend NaH (1.2 eq, 60% dispersion) in anhydrous THF at 0°C.

-

Add the Phosphonate (e.g., Triethyl phosphonoacetate) (1.2 eq) dropwise. Stir 30 min until clear.

-

-

Coupling:

-

Add This compound (1.0 eq) in THF dropwise.

-

Allow to warm to RT. The reaction is typically fast (1–2 hours) due to the aldehyde's high electrophilicity.

-

-

Result:

-

Yields the

-unsaturated ester exclusively (usually E-isomer).

-

Visualization of Workflows

The following diagrams illustrate the synthesis and reactivity logic.

Figure 1: Synthesis & Activation Pathway

Caption: Step-wise construction of the reactive aldehyde from stable precursors. The Ester or Alcohol forms are recommended for long-term storage.

Figure 2: Divergent Reactivity Landscape

Caption: The 5-carbaldehyde serves as a divergent point for accessing amines, olefins, and complex heterocycles.[2][3]

Troubleshooting & FAQs

| Issue | Probable Cause | Solution |

| Low Yield in Reductive Amination | Imine hydrolysis due to wet solvent. | Use anhydrous DCE and add MgSO₄ or molecular sieves during imine formation. |

| Aldehyde Purity degrades | Hydrate formation (Gem-diol). | Check NMR for disappearance of -CHO peak (~10 ppm). Repurify or re-oxidize alcohol precursor. |

| Cyclization Fails (Step 1) | Incomplete dehydration. | Ensure Toluene reflux is vigorous and prolonged (3h+). Remove water if possible (Dean-Stark). |

References

-

General Synthesis of 1,2,4-Oxadiazoles

- Pace, A., & Buscemi, S. (2017). Advances in the Chemistry of 1,2,4-Oxadiazoles.

-

Source:

-

Reductive Amination Protocols

- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.

-

Source:

-

Stability of Heterocyclic Aldehydes

-

Bostrom, J., et al. (2012).[4] Oxadiazoles in Medicinal Chemistry.

-

Source:

-

-

Oxidation Methodologies (DMP)

- Meyer, S. D., & Schreiber, S. L. (1994).

-

Source:

Sources

- 1. ipbcams.ac.cn [ipbcams.ac.cn]

- 2. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions [beilstein-journals.org]

- 4. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Knoevenagel Condensation Strategies for Oxadiazole-Functionalized Aldehydes

Topic: Optimized Knoevenagel Condensation Protocols for Oxadiazole-Bearing Aldehydes Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Abstract & Strategic Context

The 1,3,4-oxadiazole moiety is a privileged pharmacophore in medicinal chemistry, acting as a bioisostere for esters and amides while contributing to enhanced metabolic stability and lipophilicity. When coupled with the Knoevenagel condensation, this scaffold allows for the rapid generation of styryl-oxadiazole conjugates —a class of compounds exhibiting potent antimicrobial, anticancer, and neuroprotective activities.

However, the synthesis presents a specific chemoselective challenge: The oxadiazole ring is electron-deficient and susceptible to nucleophilic ring-opening under harsh basic conditions. Standard Knoevenagel protocols utilizing strong inorganic bases (NaOH, KOH) often degrade the heterocycle.

This guide provides three optimized protocols (Classical, Green, and Microwave-Assisted) designed to maximize yield while preserving the integrity of the oxadiazole core.

Mechanistic Insight & Substrate Analysis

The Electronic Environment

The 1,3,4-oxadiazole ring is strongly electron-withdrawing (inductive effect of N and O). When an aldehyde is linked to this ring (typically via a phenyl spacer, e.g., 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzaldehyde), the carbonyl carbon is highly activated toward nucleophilic attack.

-

Advantage: Reactions proceed faster than with unsubstituted benzaldehydes.

-

Risk: The same electron-withdrawal makes the oxadiazole ring C-2 position susceptible to nucleophilic attack by hydroxide ions, leading to ring cleavage (reversion to hydrazides).

Reaction Mechanism (Graphviz Visualization)

The following diagram illustrates the base-catalyzed mechanism, highlighting the critical dehydration step which drives the equilibrium.

Figure 1: Mechanism of the Knoevenagel condensation.[1][2] The electron-withdrawing oxadiazole stabilizes the transition state but necessitates mild bases to prevent side reactions.

Experimental Protocols

Method A: Classical Piperidine-Catalyzed Synthesis (Baseline Standard)

Best for: Initial screening, scaling up, and substrates with poor solubility in water.

Reagents:

-

Substrate: 4-(5-substituted-1,3,4-oxadiazol-2-yl)benzaldehyde (1.0 eq)

-

Active Methylene: Malononitrile or Ethyl Cyanoacetate (1.1 eq)

-

Catalyst: Piperidine (0.1 eq)

-

Solvent: Ethanol (Absolute)

Protocol:

-

Dissolution: In a round-bottom flask, dissolve 1.0 mmol of the oxadiazole-aldehyde in 10 mL of absolute ethanol. Slight warming (40°C) may be required for complete dissolution.

-

Addition: Add 1.1 mmol of the active methylene compound.

-

Catalysis: Add 2–3 drops (approx. 0.1 mmol) of piperidine. Note: Morpholine can be substituted if a milder base is required.

-

Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Workup: Cool the reaction mixture to room temperature. The product often precipitates as a solid.

-

If solid forms: Filter, wash with cold ethanol, and recrystallize from ethanol/DMF.

-

If no precipitate: Pour mixture into ice-cold water (50 mL). Filter the resulting solid.[3]

-

Validation:

-

Yield: Typically 75–85%.

-

QC: Check for the disappearance of the aldehyde proton signal (~10 ppm) and appearance of the vinyl proton (~7.8–8.2 ppm) in 1H-NMR.

Method B: Green Aqueous/Ionic Liquid Protocol (Environmentally Benign)

Best for: Green chemistry compliance, high-purity requirements, and avoiding organic solvent waste.

Reagents:

-

Catalyst/Solvent: Water (10 mL) or [bmim]BF4 (Ionic Liquid)

-

Additive: Ammonium Acetate (NH4OAc) or catalytic Ni(NO3)2

Protocol:

-

Setup: Combine 1.0 mmol oxadiazole-aldehyde and 1.1 mmol active methylene in 10 mL water.

-

Catalyst: Add 20 mol% Ammonium Acetate (or 5 mol% Ni(NO3)2 for faster rates).

-

Reaction: Stir vigorously at room temperature (or 50°C for sterically hindered aldehydes) for 30–60 minutes.

-

Observation: The reaction mixture will likely be heterogeneous. Efficient stirring is critical.

-

-

Workup: Filter the solid product directly. Wash with water (3 x 10 mL) to remove the catalyst.

-

Purification: Recrystallize from hot ethanol.

Why this works: The hydrophobic effect forces the organic reactants together in the aqueous phase, accelerating the reaction without strong bases that could damage the oxadiazole ring.

Method C: Microwave-Assisted Synthesis (High Throughput)

Best for: Library generation, difficult substrates, and rapid optimization.

Reagents:

-

Solvent: Ethanol (2 mL) or Solvent-free (Alumina support)

-

Catalyst: Basic Alumina or Piperidine (trace)

Protocol:

-

Preparation: Mix 1.0 mmol aldehyde and 1.1 mmol active methylene in a microwave-safe vial.

-

Solvent: Add 2 mL Ethanol (or mix reagents with 500 mg Basic Alumina for solvent-free).

-

Irradiation: Irradiate at 140–300 W, targeting 80°C for 2–5 minutes.

-

Safety Note: Do not use sealed vessels without pressure control if using volatile solvents.

-

-

Workup:

-

Ethanol:[4] Cool and filter crystals.

-

Alumina: Extract the solid mass with hot ethanol, filter to remove alumina, and cool the filtrate to crystallize.

-

Validation:

-

Yield: Typically 85–95%.

-

Time: < 10 minutes.

Critical Decision Workflow

Use the following logic tree to select the appropriate method for your specific oxadiazole derivative.

Figure 2: Decision matrix for protocol selection based on substrate properties and scale.

Data Summary & Comparison

| Parameter | Method A (Classical) | Method B (Green/Aqueous) | Method C (Microwave) |

| Solvent | Ethanol | Water | Ethanol or Solvent-free |

| Base/Catalyst | Piperidine | NH4OAc or Ni(NO3)2 | Basic Alumina/Piperidine |

| Temperature | 78°C (Reflux) | 25°C - 50°C | 80°C (MW Heating) |

| Time | 2 - 4 Hours | 30 - 60 Minutes | 2 - 10 Minutes |

| Yield | 75 - 85% | 80 - 90% | 85 - 95% |

| Atom Economy | Moderate | High | High |

| Risk | Moderate (Flammable) | Low | Low (if controlled) |

Troubleshooting & Quality Control

-

Ring Cleavage: If you observe a new peak in the IR spectrum around 1650–1690 cm⁻¹ (amide/hydrazide carbonyl) that was not present in the starting material, the oxadiazole ring may have hydrolyzed. Solution: Switch to Method B (Neutral/Mild conditions) or reduce the equivalents of piperidine.

-

No Reaction: Oxadiazole aldehydes can be bulky. Solution: Use Method C (Microwave) to overcome activation energy barriers or switch solvent to DMF/Ethanol (1:1) to improve solubility.

-

Cannizzaro Side Reaction: Strong bases can cause the aldehyde to disproportionate. Solution: Ensure the base is secondary (piperidine) or tertiary, never use NaOH or KOH.

References

-

General Knoevenagel Mechanism & Base Sensitivity: Jones, G. "The Knoevenagel Condensation."[1][2][5][6][7][8] Organic Reactions, 2011.[9]

-

Green Chemistry Approaches (Ni(NO3)2 Catalyst): Kiyade, S., et al. "A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media." International Journal of Chemical and Physical Sciences, 2015.

-

Microwave-Assisted Synthesis of Oxadiazoles: Desai, N.C., et al. "Microwave-assisted synthesis of 1,3,4-oxadiazoles."[4][10] Medicinal Chemistry Research, 2014.

-

Ionic Liquid Protocols: Hu, X., et al.[2] "A simple, efficient and green procedure for Knoevenagel condensation catalyzed by ionic liquid in water."[8] Green Chemistry, 2011.

-

Oxadiazole Stability Studies: Bostrom, J., et al. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 2012.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Knoevenagel Condensation [organic-chemistry.org]

- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 6. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 7. ijcps.org [ijcps.org]

- 8. A simple, efficient and green procedure for Knoevenagel condensation catalyzed by [C4dabco][BF4] ionic liquid in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 10. Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives | MDPI [mdpi.com]

Application Note: Precision Synthesis of Peptidomimetics Using 3-Propyl-1,2,4-oxadiazole-5-carbaldehyde

Executive Summary

This guide details the synthetic utility of 3-Propyl-1,2,4-oxadiazole-5-carbaldehyde (Compound 1) as a high-value electrophilic building block for peptidomimetic drug discovery.

The 1,2,4-oxadiazole ring is a proven bioisostere for amide and ester bonds , offering improved metabolic stability (t½) and membrane permeability compared to the parent peptides. The 3-propyl substituent provides a lipophilic anchor mimicking the side chains of Valine or Leucine, while the C5-aldehyde functionality serves as a versatile "warhead" or ligation handle.

This document provides validated protocols for:

-

Reagent Generation: Reliable synthesis of the aldehyde from stable ester precursors.

-

Backbone Assembly: Multicomponent Ugi reactions for rapid library generation.

-

Chain Extension: Reductive amination strategies for non-hydrolyzable amine linkers.

Part 1: Strategic Foundation

The Pharmacophore Logic

In peptidomimetic design, replacing a hydrolytically unstable amide bond with a 1,2,4-oxadiazole ring locks the conformation in a planar, trans-amide mimic geometry.

-

3-Propyl Group: Mimics aliphatic amino acid side chains (Val, Leu, Ile), engaging hydrophobic pockets in target proteins (e.g., proteases, GPCRs).

-

5-Carbaldehyde: A highly reactive electrophile. Unlike the carboxylic acid or ester, the aldehyde allows for:

-

Reversible Covalent Inhibition: Forming hemiacetals/imines with active site residues (Ser/Cys/Lys).

-

Multicomponent Reactions (MCRs): Acting as the carbonyl input in Ugi/Passerini reactions to generate

-amino acyl amide mimetics.

-

Synthetic Workflow Overview

The following diagram illustrates the central role of Compound 1 in divergent synthesis.

Figure 1: Divergent synthetic pathways from the oxadiazole ester precursor.[1][2]

Part 2: Preparation of the Reagent (Compound 1)

Critical Note: 1,2,4-oxadiazole-5-carbaldehydes are prone to hydration and autoxidation. While they can be isolated, fresh preparation from the alcohol precursor is recommended for optimal yields in sensitive downstream applications.

Protocol A: Synthesis of this compound

Route: Ester

Step 1: Reduction to Alcohol

-

Reagents: Ethyl 3-propyl-1,2,4-oxadiazole-5-carboxylate (1.0 equiv), NaBH

(1.5 equiv), Ethanol (anhydrous). -

Procedure:

-

Dissolve the ester in absolute ethanol (0.2 M) and cool to 0°C.

-

Add NaBH

portion-wise over 15 minutes. -

Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

-

Monitor: TLC (Hexane/EtOAc 7:3). The ester spot (higher R

) should disappear. -

Workup: Quench with sat. NH

Cl. Concentrate to remove EtOH. Extract aqueous residue with EtOAc (3x). Wash combined organics with brine, dry over Na -

Yield: Typically >85% of the hydroxymethyl intermediate (Colorless oil).

-

Step 2: Oxidation to Aldehyde (Compound 1)

-

Reagents: Hydroxymethyl intermediate (1.0 equiv), Dess-Martin Periodinane (DMP) (1.2 equiv), DCM (anhydrous).

-

Procedure:

-

Dissolve the alcohol in DCM (0.1 M) at 0°C.

-

Add DMP in one portion.

-

Stir at RT for 1–2 hours.

-

Workup: Quench with a 1:1 mixture of sat. NaHCO

and 10% Na -

Extract with DCM, dry over MgSO

, and concentrate gently (aldehyde may be volatile/unstable). -

Purification: Flash chromatography (SiO

) using a gradient of 0–30% EtOAc in Hexanes. Store under Argon at -20°C.

-

Part 3: Core Peptidomimetic Protocols

Protocol B: The Ugi 4-Component Reaction (U-4CR)

This is the gold standard for generating diverse peptidomimetic libraries. The aldehyde (1) acts as the carbonyl component, reacting with an amine, an acid, and an isocyanide.

Mechanism & Logic: The reaction proceeds via an imine intermediate, followed by isocyanide insertion and Mumm rearrangement.[4] The electron-deficient nature of the oxadiazole aldehyde accelerates imine formation.

Figure 2: Mechanistic flow of the Ugi reaction utilizing the oxadiazole aldehyde.

Experimental Procedure:

-

Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE). TFE often accelerates Ugi reactions with electron-deficient aldehydes.

-

Stoichiometry: Aldehyde (1.0 equiv) : Amine (1.0 equiv) : Acid (1.0 equiv) : Isocyanide (1.0 equiv).

-

Steps:

-

Workup:

-

The product often precipitates or can be isolated by evaporating the solvent and direct purification via prep-HPLC or flash chromatography.

-

Note: If using TFE, simply evaporate; TFE is easy to remove.

-

Protocol C: Reductive Amination (Backbone Extension)

Used to create a reduced peptide bond (

-

Reagents: Aldehyde (1) (1.0 equiv), Amino Acid Ester/Amine (1.1 equiv), Sodium Triacetoxyborohydride (STAB) (1.5 equiv), Acetic Acid (1-2 equiv), DCE (1,2-Dichloroethane).

-

Procedure:

-

Dissolve Aldehyde and Amine in DCE (0.2 M).

-

Add Acetic Acid (catalytic to stoichiometric). Stir 30 mins to form imine/iminium.

-

Add STAB (NaBH(OAc)

) in one portion. -

Stir at RT for 4–16 hours.

-

Why STAB? It is mild and will not reduce the oxadiazole ring or the imine to a hydroxylamine, unlike NaBH

in some conditions.

-

-

Workup: Quench with sat. NaHCO

. Extract with DCM.

Part 4: Analytical Validation & Data

When characterizing the products derived from Compound 1 , look for these diagnostic signals:

| Feature | Method | Diagnostic Signal | Notes |

| Aldehyde (1) | ¹H NMR | Disappears upon reaction. | |

| Oxadiazole Ring | ¹³C NMR | Characteristic of 1,2,4-oxadiazole. | |

| Propyl Group | ¹H NMR | Triplet (~1.0 ppm), Multiplet (~1.8 ppm), Triplet (~2.8 ppm) | Confirm integrity of side chain. |

| Ugi Product | LC-MS | [M+H]+ corresponding to sum of 4 components - H₂O | Check for "Passerini" byproduct (no amine incorp). |

References

-

Bioisosterism of 1,2,4-Oxadiazoles

-

Bostock, M. J., et al. (2012). 1,2,4-Oxadiazoles as stable, bioisosteric replacements for amides.[8]Journal of Medicinal Chemistry.

-

(Validated via NIH/PubMed)

-

-

Ugi Reaction Methodologies

-

Synthesis of 1,2,4-Oxadiazoles

-

Reductive Amination Protocols

Sources

- 1. 1,3,4-Oxadiazoles by Ugi-Tetrazole and Huisgen Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Methyl 4′-Methyl-5-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate, an Improved Small-Molecule Inhibitor of c-Myc–Max Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ugi reaction - Wikipedia [en.wikipedia.org]

- 5. 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propionic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ugi Reaction [organic-chemistry.org]

- 7. ipbcams.ac.cn [ipbcams.ac.cn]

- 8. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Application Notes and Protocols for the Functionalization of the 5-Position in 3-Propyl-1,2,4-Oxadiazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-oxadiazole moiety is a cornerstone in modern medicinal chemistry, frequently employed as a bioisosteric replacement for amide and ester functionalities, thereby enhancing the pharmacokinetic profiles of drug candidates.[1][2] This guide provides a comprehensive overview of synthetic strategies for the targeted functionalization of the 5-position of 3-propyl-1,2,4-oxadiazoles, a common scaffold in pharmaceutical research. Detailed protocols for direct C-H activation, metalation-electrophile quench, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions are presented, alongside in-depth mechanistic discussions to rationalize experimental choices. This document is intended to serve as a practical resource for researchers engaged in the design and synthesis of novel 1,2,4-oxadiazole-based therapeutic agents.

Introduction: The Significance of 3,5-Disubstituted 1,2,4-Oxadiazoles in Drug Discovery

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Its prevalence in drug discovery stems from its remarkable stability and its ability to act as a rigid, planar linker that can engage in hydrogen bonding, mimicking the electronic properties of esters and amides while being resistant to hydrolytic degradation.[3][4] The diverse pharmacological activities exhibited by 1,2,4-oxadiazole derivatives, including anticancer, anti-inflammatory, and antimicrobial properties, further underscore their therapeutic potential.[3] Functionalization at the 5-position of the 1,2,4-oxadiazole ring is a key strategy for modulating the biological activity and physicochemical properties of these compounds. The 3-propyl substituent is a common feature in many screening libraries, providing a lipophilic anchor. This guide focuses on methodologies to introduce a diverse range of functionalities at the C5 position of this valuable scaffold.

Part 1: Synthesis of Key Starting Materials

A prerequisite for the functionalization of the 5-position is the efficient synthesis of the 3-propyl-1,2,4-oxadiazole core and its 5-halogenated derivatives.

Protocol 1.1: Synthesis of 3-Propyl-1,2,4-oxadiazole

This protocol describes the synthesis of the parent 3-propyl-1,2,4-oxadiazole via the cyclocondensation of butyramidoxime with a suitable carboxylic acid derivative, followed by aromatization.[5]

Workflow for the Synthesis of 3-Propyl-1,2,4-oxadiazole

Caption: Synthesis of 3-Propyl-1,2,4-oxadiazole.

Step-by-Step Protocol:

-

Synthesis of Butyramidoxime: To a solution of butyronitrile (1 eq.) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq.) and sodium carbonate (1.5 eq.). Reflux the mixture for 12-24 hours, monitoring the reaction by TLC. Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude butyramidoxime can be purified by recrystallization.

-

Cyclocondensation and Aromatization: In a round-bottom flask, combine butyramidoxime (1 eq.) and triethyl orthoformate (1.2 eq.). Heat the mixture to reflux for 4-6 hours. After cooling, the intermediate 3-propyl-4,5-dihydro-1,2,4-oxadiazole can be oxidized directly. Add manganese dioxide (3 eq.) and continue to reflux for an additional 8-12 hours. Filter the hot reaction mixture through a pad of celite and concentrate the filtrate. The resulting 3-propyl-1,2,4-oxadiazole can be purified by column chromatography.[5]

Protocol 1.2: Synthesis of 5-Halo-3-propyl-1,2,4-oxadiazoles

The 5-halo derivatives are versatile intermediates for nucleophilic substitution and cross-coupling reactions.

Workflow for the Synthesis of 5-Chloro-3-propyl-1,2,4-oxadiazole

Caption: Synthesis of a 5-(chloromethyl) precursor.

Step-by-Step Protocol (for 5-chloro derivative):

-

Acylation of Butyramidoxime: Dissolve butyramidoxime (1 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane at 0 °C under an inert atmosphere. Slowly add chloroacetyl chloride (1.1 eq.) and allow the reaction to warm to room temperature and stir for 12 hours.

-

Cyclization and Dehydration: Wash the reaction mixture with water and brine, then dry over anhydrous sodium sulfate. After filtration, concentrate the solution to obtain the crude O-acylated intermediate. Dissolve the crude product in toluene and reflux for 12 hours.[6] Remove the solvent under reduced pressure and purify the resulting 5-(chloromethyl)-3-propyl-1,2,4-oxadiazole by column chromatography. A similar procedure can be followed with bromoacetyl bromide to yield the 5-(bromomethyl) derivative.

Part 2: Strategies for C5 Functionalization

Strategy 1: Direct C-H Activation/Arylation

Direct C-H arylation is a powerful and atom-economical method for forming C-C bonds, avoiding the pre-functionalization of the heterocycle.

Mechanism of Direct C-H Arylation

Caption: Palladium-catalyzed direct C-H arylation.

Protocol 2.1: Palladium-Catalyzed Direct C-5 Arylation

This protocol is adapted from methodologies developed for the direct arylation of other azoles.[7][8][9]

Step-by-Step Protocol:

-

To a microwave vial, add 3-propyl-1,2,4-oxadiazole (1 eq.), aryl iodide (1.2 eq.), palladium acetate (5 mol%), a suitable phosphine ligand (e.g., SPhos, 10 mol%), and silver acetate (2 eq.) as an oxidant.

-

Add anhydrous dioxane as the solvent.

-

Seal the vial and heat in a microwave reactor to 120-150 °C for 30-60 minutes.

-

After cooling, dilute the reaction mixture with ethyl acetate and filter through celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Table 1: Representative Conditions for Direct C-H Arylation

| Catalyst/Ligand | Base/Oxidant | Solvent | Temperature (°C) |

| Pd(OAc)₂ / SPhos | Ag₂CO₃ | Dioxane | 140 |

| PdCl₂(PPh₃)₂ | K₂CO₃ / AgOAc | DMF | 150 |

Strategy 2: Metalation and Electrophilic Quench

Deprotonation at the C5 position with a strong base, such as n-butyllithium, generates a nucleophilic organolithium species that can react with a variety of electrophiles.

Protocol 2.2: Lithiation and Reaction with an Electrophile

Caution: n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.[10][11] Reactions are typically conducted at low temperatures to avoid side reactions, such as ring cleavage.[12][13]

Step-by-Step Protocol:

-

Dissolve 3-propyl-1,2,4-oxadiazole (1 eq.) in anhydrous THF in a flame-dried, three-neck flask under argon.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq., solution in hexanes) dropwise. Stir the mixture at -78 °C for 1 hour.

-

Add a solution of the desired electrophile (e.g., benzaldehyde, 1.2 eq.) in anhydrous THF dropwise.

-

Allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Table 2: Potential Electrophiles for Quenching 5-Lithio-3-propyl-1,2,4-oxadiazole

| Electrophile | Resulting 5-Substituent |

| Aldehydes/Ketones | Hydroxyalkyl/aryl |

| Alkyl halides | Alkyl |

| CO₂ (dry ice) | Carboxylic acid |

| N,N-Dimethylformamide (DMF) | Aldehyde |

| I₂ | Iodo |

Strategy 3: Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the 1,2,4-oxadiazole ring activates the C5 position for nucleophilic attack, especially when a good leaving group like a halide is present.[14][15] The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1]

Mechanism of SNAr on a 5-Halo-1,2,4-oxadiazole

Caption: SNAr mechanism on the 1,2,4-oxadiazole ring.

Protocol 2.3: Substitution with Amines and Thiols

Step-by-Step Protocol:

-

Dissolve 5-chloro-3-propyl-1,2,4-oxadiazole (1 eq.) in a suitable solvent such as DMF or DMSO.

-

Add the amine or thiol nucleophile (1.5 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 eq.).

-

Heat the reaction mixture to 80-120 °C and monitor by TLC.

-

Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Strategy 4: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for forming C-C and C-heteroatom bonds.

Protocol 2.4: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples the 5-halo-1,2,4-oxadiazole with a boronic acid or ester.[16]

Step-by-Step Protocol:

-

In a reaction vessel, combine 5-bromo-3-propyl-1,2,4-oxadiazole (1 eq.), the desired aryl or vinyl boronic acid (1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like potassium carbonate (2 eq.).

-

Add a solvent system, typically a mixture of toluene and water (4:1).

-

Degas the mixture by bubbling argon through it for 15 minutes.

-

Heat the reaction to 80-100 °C under an argon atmosphere until the starting material is consumed (monitor by TLC).

-

Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Protocol 2.5: Sonogashira Coupling

The Sonogashira coupling enables the introduction of an alkyne moiety at the C5 position.[17][18][19]

Step-by-Step Protocol:

-

To a solution of 5-iodo-3-propyl-1,2,4-oxadiazole (1 eq.) and a terminal alkyne (1.2 eq.) in a solvent like THF or DMF, add a palladium catalyst such as PdCl₂(PPh₃)₂ (3 mol%) and a copper(I) co-catalyst like CuI (5 mol%).

-

Add a base, typically an amine such as triethylamine or diisopropylamine.

-

Stir the reaction at room temperature under an inert atmosphere until completion.

-

Filter the reaction mixture to remove the amine hydrohalide salt, and concentrate the filtrate.

-

Purify the product by column chromatography.

Conclusion

The functionalization of the 5-position of 3-propyl-1,2,4-oxadiazoles is a critical step in the development of novel drug candidates. This guide has detailed several robust and versatile methodologies, including direct C-H activation, metalation, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions. The choice of a particular strategy will depend on the desired functionality and the overall synthetic route. By providing detailed protocols and mechanistic insights, this document aims to empower researchers to efficiently explore the chemical space around this important heterocyclic scaffold.

References

-

MDPI. (2020, May 29). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Retrieved from [Link]

-

Wikipedia. Nucleophilic aromatic substitution. Retrieved from [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

RSC Publishing. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Retrieved from [Link]

-

RJPT. (2020, December 17). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, February 3). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-